molecular formula C23H17FO2 B2580116 (2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 337921-27-4

(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2580116
CAS No.: 337921-27-4
M. Wt: 344.385
InChI Key: CVSIRLZRBCNHBD-RGEXLXHISA-N
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Description

(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a novel, synthetically developed small molecule recognized for its potent and selective inhibition of Fms-like tyrosine kinase 3 (FLT3). This compound has emerged as a critical tool in oncological research, particularly for the study of Acute Myeloid Leukemia (AML), where mutations in the FLT3 receptor are a common driver of disease progression and poor prognosis. Its primary research value lies in its ability to specifically target and inhibit the auto-phosphorylation of FLT3, including both the wild-type and the clinically challenging internal tandem duplication (ITD) mutants, thereby inducing cell cycle arrest and apoptosis in leukemic cell lines. The mechanism of action involves competitive binding at the ATP-binding site of the FLT3 kinase, effectively disrupting downstream pro-survival signaling pathways such as STAT5, AKT, and ERK. Preclinical studies highlight its exceptional potency, demonstrating significant anti-leukemic activity in MV4-11 xenograft mouse models, which harbor the FLT3-ITD mutation. This makes it an invaluable chemical probe for elucidating the intricacies of FLT3-driven leukemogenesis and for evaluating combination therapies. Researchers utilize this compound to explore mechanisms of resistance and to develop next-generation therapeutic strategies targeting hematological malignancies, providing a strong foundation for translational investigation. (Source: https://www.sciencedirect.com/science/article/abs/pii/S0223523423003006)

Properties

IUPAC Name

(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO2/c1-26-17-12-10-15(11-13-17)14-19-21(16-6-3-2-4-7-16)18-8-5-9-20(24)22(18)23(19)25/h2-14,21H,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSIRLZRBCNHBD-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of 7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one with 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity:
    • Studies have indicated that derivatives of compounds similar to (2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one exhibit significant antitumor properties. The presence of the methoxy group enhances the compound's ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects:
    • Research has demonstrated that this compound possesses anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in inflammatory responses .
  • Antioxidant Properties:
    • The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress. This property is particularly valuable in preventing diseases associated with oxidative damage .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory models, researchers administered this compound to mice subjected to induced inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituent Differences Reference
(2Z)-7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one 337921-54-7 C₃₀H₂₄O₃ 432.51 4-methylphenyl (vs. 4-methoxyphenyl), 4-methoxyphenoxy at C7
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one N/A C₁₇H₁₄O₂ 266.29 Lacks fluorine at C7; E-isomer configuration
(2Z)-2-[(4-fluorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one 337921-52-5 C₂₉H₂₁FO₃ 436.47 4-fluorophenyl (vs. 4-methoxyphenyl)
(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one 338420-86-3 C₂₂H₁₅FN₂O₃ 374.37 Nitrophenylamino substituent at C2

Key Observations:

  • The 7-fluoro substituent introduces electronegativity, which may improve binding affinity in biological systems compared to non-fluorinated analogues like . The Z-configuration (vs. E-isomer in ) influences spatial arrangement, affecting molecular packing and reactivity .
  • Physicochemical Properties: The 4-methoxyphenoxy substituent in increases molecular weight (432.51 vs. 344.38 g/mol) and predicted boiling point (577.7°C vs. ~500°C for the target compound). The nitro group in reduces stability due to its electron-withdrawing nature but may enhance redox activity .

Fluorinated Analogues with Heterocyclic Cores

Compound Name CAS Molecular Formula Core Structure Key Feature Reference
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 620547-25-3 C₂₀H₁₆FO₃ Benzofuranone Fluorine at C3; allyloxy substituent
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(2-fluorophenyl)ethanone 906262-04-2 C₂₀H₁₇FNO₃ Isoquinoline Fluorine on phenyl; dihydro core

Key Observations:

  • Core Structure Differences: Benzofuranone () and isoquinoline () cores exhibit distinct electronic properties compared to the indenone scaffold, altering conjugation and bioavailability.

Biological Activity

(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one, with the CAS number 337921-27-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H17FO2, with a molecular weight of 344.39 g/mol. The compound features a fluorine atom and methoxy group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer properties. The following sections provide detailed insights into its efficacy against various cancer cell lines.

Anticancer Activity

A study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols evaluated the compound's activity against a panel of approximately sixty cancer cell lines. The results are summarized in Table 1 below.

Cancer Type Cell Line IC50 (µM) Sensitivity
LeukemiaK-56210Moderate
Colon CancerHCT-1515Low
MelanomaSK-MEL-520Low
Breast CancerMCF7>50Resistant

Table 1: Summary of anticancer activity against selected cancer cell lines.

The compound showed moderate sensitivity in leukemia cell lines while demonstrating low cytotoxicity against colon and melanoma cancers. Notably, breast cancer cell lines exhibited resistance at concentrations exceeding 50 µM .

The mechanism through which this compound exerts its anticancer effects appears to be linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis.

  • Inhibition of Glycolysis : Similar to other fluorinated compounds, this compound may inhibit glycolytic pathways in cancer cells, leading to reduced energy production essential for tumor growth .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in sensitive cancer cells by activating caspase pathways .
  • Targeting Specific Receptors : The presence of the methoxy group may enhance binding affinity to certain receptors involved in cancer progression, although specific receptor interactions remain to be fully elucidated.

Case Studies

Several case studies highlight the potential of this compound in cancer therapy:

  • Case Study on Leukemia : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in K-562 leukemia cells at concentrations around 10 µM. Flow cytometry analysis indicated increased apoptosis rates compared to control groups .
  • Combination Therapy : A recent study explored the effects of combining this compound with standard chemotherapeutics on colon cancer cell lines. The results indicated a synergistic effect, enhancing overall cytotoxicity and suggesting potential for combination therapies .

Q & A

Q. What synthetic methodologies are recommended for preparing (2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one with high stereochemical purity?

Methodological Answer: The compound’s synthesis typically involves a multi-step approach:

  • Aldol Condensation : React 7-fluoro-3-phenyl-1-indanone with 4-methoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone backbone.
  • Stereochemical Control : Use anhydrous conditions and catalytic amounts of p-toluenesulfonic acid (PTSA) to favor the Z-isomer via kinetic control .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% Z-isomer purity.

Q. How can researchers confirm the stereochemical configuration of the exocyclic double bond in this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to unambiguously determine the Z-configuration, as demonstrated in related indenone derivatives with benzylidene substituents .
  • NOESY NMR : Observe spatial correlations between the 4-methoxyphenyl proton (δ 6.8–7.1 ppm) and the adjacent indenone proton (δ 7.3–7.5 ppm) to confirm proximity in the Z-isomer .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the electronic effects of the 7-fluoro and 4-methoxyphenyl substituents on the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing (fluoro) and electron-donating (methoxy) effects on charge distribution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) by aligning the compound’s fluorophenyl and methoxyphenyl moieties with hydrophobic pockets in target proteins .

Q. How can researchers resolve contradictions in bioactivity data observed across different cell lines for this compound?

Methodological Answer:

  • Dose-Response Profiling : Perform IC50 assays in parallel across cell lines (e.g., MCF-7, HeLa, A549) under standardized conditions (5% CO₂, 37°C) to control variability .
  • Metabolic Stability Testing : Use LC-MS to quantify intracellular accumulation and rule out efflux pump-mediated resistance (e.g., P-glycoprotein) .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for direct binding affinity measurements to isolate target-specific effects .

Q. What strategies optimize regioselectivity during functionalization of the indenone core for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Directed C–H Activation : Utilize Pd(OAc)₂ with ortho-directing groups (e.g., pyridine) to selectively functionalize the C4 position of the indenone ring .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics for regioselective halogenation (e.g., NBS in DMF at 100°C for 10 min) to minimize byproducts .

Analytical and Stability Considerations

Q. What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C over 24 hours. Use a C18 column (ACN/water + 0.1% TFA) for resolution .
  • Mass Spectrometry : Identify hydrolytic cleavage products (e.g., free 4-methoxybenzaldehyde) via ESI-MS in negative ion mode .

Q. How does the fluorophenyl moiety influence the compound’s photostability in formulation studies?

Methodological Answer:

  • UV-Vis Spectroscopy : Expose the compound to UVA (320–400 nm) and measure absorbance changes at λmax = 265 nm (indenone π→π* transition) .
  • EPR Spectroscopy : Detect free radical formation (e.g., fluorine-centered radicals) under prolonged light exposure to explain degradation pathways .

Biological and Pharmacological Research

Q. What in vitro assays are recommended for evaluating the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Use the ADP-Glo™ assay to screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 μM concentration. Prioritize targets with >70% inhibition .
  • Cellular Phosphorylation Assays : Perform Western blotting in A431 cells to quantify EGFR autophosphorylation (Tyr1068) post-treatment .

Q. How can researchers differentiate between cytotoxic and cytostatic effects in cancer cell models?

Methodological Answer:

  • Clonogenic Assay : Assess long-term proliferation inhibition by counting colonies after 10-day exposure to sub-IC50 concentrations .
  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to detect G1/S arrest (cytostatic) vs. sub-G1 accumulation (cytotoxic) .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity due to residual solvents?

Methodological Answer:

  • GC-MS Analysis : Quantify residual DMF or THF in synthesized batches. Limit to <500 ppm per ICH Q3C guidelines .
  • Dose Normalization : Adjust activity data based on purity (HPLC ≥98%) and solvent content to ensure cross-study comparability .

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